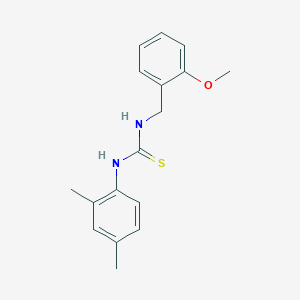
N-(2,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea, also known as DMTU, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DMTU belongs to the class of thiourea compounds, which have been studied extensively for their antioxidant and anti-inflammatory effects.
科学的研究の応用
N-(2,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has been studied for its potential therapeutic effects in various disease models. It has been shown to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of oxidative stress-related diseases such as diabetes, cardiovascular diseases, and neurodegenerative disorders. N-(2,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has also been studied for its potential use as a radioprotective agent in cancer treatment.
作用機序
N-(2,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea exerts its antioxidant and anti-inflammatory effects by scavenging reactive oxygen species (ROS) and inhibiting the production of pro-inflammatory cytokines. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxifying enzymes.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has been shown to reduce oxidative stress and inflammation in various disease models. It has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animals. Additionally, N-(2,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has been shown to have neuroprotective effects in models of Parkinson's disease and traumatic brain injury.
実験室実験の利点と制限
N-(2,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea is relatively easy to synthesize and can be obtained in pure form. It is also stable under normal laboratory conditions. However, N-(2,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has limited solubility in water, which can make it difficult to administer in vivo. Additionally, N-(2,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
将来の方向性
There are several future directions for research on N-(2,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea. One area of interest is the development of N-(2,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea analogs with improved solubility and bioavailability. Another area of interest is the investigation of N-(2,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea's potential use as a radioprotective agent in cancer treatment. Additionally, further studies are needed to determine the safety and efficacy of N-(2,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea in humans. Overall, N-(2,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea shows promise as a therapeutic agent for various diseases, and further research is warranted to fully understand its potential.
合成法
N-(2,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea can be synthesized by reacting 2,4-dimethylaniline with 2-methoxybenzyl isothiocyanate in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization to obtain pure N-(2,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea. The synthesis method is relatively simple and can be scaled up for large-scale production.
特性
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[(2-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-12-8-9-15(13(2)10-12)19-17(21)18-11-14-6-4-5-7-16(14)20-3/h4-10H,11H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTWLGYIHVYXMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NCC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5750102.png)



![2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5750126.png)
![4-isopropyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5750145.png)
methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B5750149.png)
![2-[(4-methyl-2-oxo-8-propionyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5750152.png)
![1-{[(4-bromophenyl)thio]acetyl}-4-methylpiperidine](/img/structure/B5750160.png)

![N-(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5750185.png)
